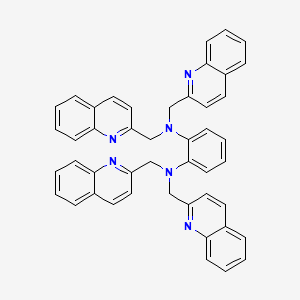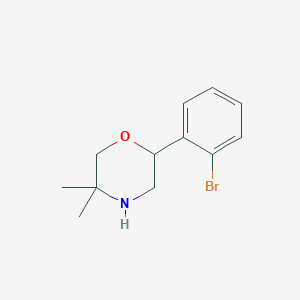![molecular formula C10H19NO2 B13067716 3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
3-[(2-Methoxycyclohexyl)oxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methoxycyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₀H₁₉NO₂. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is efficient for synthesizing functionalized azetidines, although it presents challenges due to the inherent reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for azetidines, including 3-[(2-Methoxycyclohexyl)oxy]azetidine, often involve the use of advanced polymerization techniques. These methods leverage the ring strain of azetidines to facilitate polymerization under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methoxycyclohexyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
3-[(2-Methoxycyclohexyl)oxy]azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(2-Methoxycyclohexyl)oxy]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic addition reactions, leading to the formation of stable products. This reactivity is harnessed in various applications, including polymerization and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness
3-[(2-Methoxycyclohexyl)oxy]azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications, from polymerization to drug discovery .
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
3-(2-methoxycyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO2/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h8-11H,2-7H2,1H3 |
Clé InChI |
ADXKFOCAIZCXMT-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCCC1OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
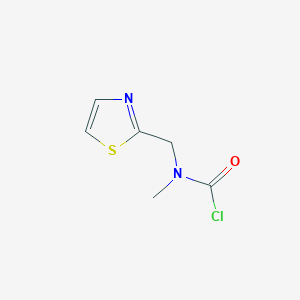

![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067658.png)
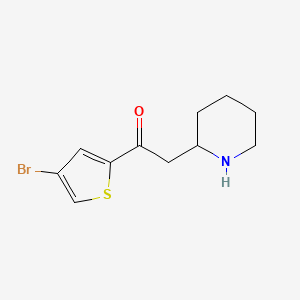
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
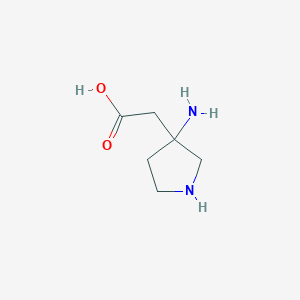
![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)
